6-Bromobenzo[b]thiophene-2-carbonitrile

Catalog No.
S809049
CAS No.
1190198-24-3
M.F
C9H4BrNS
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[b]thiophene-2-carbonitrile

CAS Number

1190198-24-3

Product Name

6-Bromobenzo[b]thiophene-2-carbonitrile

IUPAC Name

6-bromo-1-benzothiophene-2-carbonitrile

Molecular Formula

C9H4BrNS

Molecular Weight

238.11 g/mol

InChI

InChI=1S/C9H4BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H

InChI Key

FTEMXAFPAPECGA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=C2)C#N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C#N
  • Building Block for Organic Synthesis

    The molecule possesses a combined benzothiophene and nitrile functional group, which are commonly used building blocks in organic synthesis. Researchers might explore using 6-Bromobenzo[b]thiophene-2-carbonitrile as a starting material for synthesizing novel organic compounds with desired properties.

  • Material Science Applications

    The presence of the bromine atom introduces a site for potential chemical modifications. This could be of interest for researchers in material science investigating the development of new materials with specific optoelectronic or conductive properties.

  • Biomedical Research

6-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound belonging to the family of benzothiophene derivatives. Its molecular formula is C9H4BrNS\text{C}_9\text{H}_4\text{BrNS}, with a molecular weight of approximately 238.11 g/mol. The compound is characterized by the presence of a bromine atom and a nitrile group attached to the benzothiophene ring, which contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to different derivatives that may exhibit varied reactivity.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are essential for constructing more complex molecular architectures.

This compound has shown notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it inhibits CYP1A2, CYP2C19, and CYP2C9 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to altered gene expression profiles related to detoxification processes and cellular metabolism. Additionally, 6-Bromobenzo[b]thiophene-2-carbonitrile influences various cellular signaling pathways, indicating its potential role in pharmacological applications .

The synthesis of 6-Bromobenzo[b]thiophene-2-carbonitrile typically involves two main steps:

  • Bromination of Benzo[b]thiophene: This step can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This reaction yields 6-bromobenzo[b]thiophene.
  • Introduction of the Nitrile Group: The resulting compound is then reacted with a cyanating agent like copper(I) cyanide to introduce the nitrile group at the second position of the benzothiophene ring.

In industrial settings, these methods are scaled up using continuous flow reactors and optimized conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are commonly employed .

6-Bromobenzo[b]thiophene-2-carbonitrile serves as a valuable intermediate in organic synthesis. Its unique structure allows for versatile modifications that can lead to new materials with specific properties. Potential applications include:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the creation of functional materials with electronic and optical properties.
  • Coordination Chemistry: It can act as a ligand in forming coordination complexes with various metal ions .

The interactions of 6-Bromobenzo[b]thiophene-2-carbonitrile with biological systems have been explored primarily through its inhibitory effects on cytochrome P450 enzymes. These interactions can significantly impact drug metabolism and efficacy, making it a subject of interest in pharmacokinetics studies. Further research is needed to elucidate its complete interaction profile with other biomolecules and its potential therapeutic implications .

Several compounds share structural similarities with 6-Bromobenzo[b]thiophene-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-BromobenzothiopheneLacks nitrile groupLess versatile in synthetic applications
6-Bromobenzo[b]thiophene-2-carboxylic acidContains carboxylic acid instead of nitrileAffects reactivity and applications
Benzo[b]thiophene-2-carbonitrileSimilar structure but without bromineLimited reactivity compared to 6-bromobenzo[b]thiophene-2-carbonitrile
3-Bromo-2-methylbenzo[b]thiopheneMethyl group at position 2Different reactivity profile due to methyl substitution
3-Bromothiophene-2-carbonitrileBromine at position 3 insteadVariation in biological activity

Uniqueness

6-Bromobenzo[b]thiophene-2-carbonitrile stands out due to its combination of both bromine and nitrile groups, providing a unique balance of reactivity and stability that enhances its utility in synthetic chemistry compared to similar compounds. This versatility makes it an attractive candidate for further research and development in various fields .

XLogP3

3.7

Dates

Modify: 2023-08-16

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